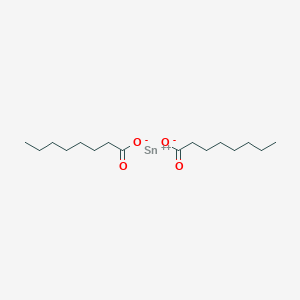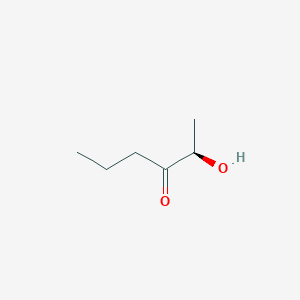
Stannous dioctanoate
Übersicht
Beschreibung
Stannous dioctanoate, also known as tin(II) 2-ethylhexanoate, is a compound that is widely used in various industries . It is often used as a catalyst in the production of polyurethane foam, room curing silicon rubber, urethanes, and polyurethane coating . It is characterized by its excellent catalytic and dispersing abilities .
Synthesis Analysis
The synthesis of stannous dioctanoate involves a reaction between sodium octanoate and stannous chloride . The process consists of putting stannous oxide and isooctanoic acid into a reaction kettle in proportion, actuating stirring and a vacuum pump, carrying out a dehydration reaction at a temperature of 115-130°C until no fraction generation, further conducting the reaction for 2-3 hours, then performing cooling and filtering so as to obtain a stannous octanoate end product .
Chemical Reactions Analysis
Stannous ions (Sn²⁺) are known to undergo various reactions. In aqueous solutions, both tin (II) and tin (IV) exist as complex ions. Both tin (II) chloride and tin (IV) chloride tend to undergo hydrolysis and aged solutions of these salts become measurably acidic .
Physical And Chemical Properties Analysis
Stannous dioctanoate is described as a yellow paste or liquid . It is insoluble in water but soluble in petroleum ether . It is stable but can be easily oxidized .
Wissenschaftliche Forschungsanwendungen
1. Role in Polymerization and Catalysis
Stannous dioctanoate, also known as stannous octoate, is primarily used as a catalyst in the polymerization process. A study by Zhang et al. (1994) explored its role in lactide polymerization, finding that stannous alkoxide, formed between stannous octoate and alcohol, initiates the polymerization through coordinative insertion of lactide (Zhang, MacDonald, Goosen, & McAuley, 1994). Similarly, Lan-fang (2007) studied the catalytic activity of stannous compounds, including stannous octoate, in the esterification of diisooctyl terephthalate, finding significant catalytic effectiveness (Lan-fang, 2007).
2. In Nanocomposite and Battery Applications
Stannous dioctanoate has also been utilized in the preparation of nanocomposites. Zhang, Jiang, and Wang (2015) prepared a porous Sn@C nanocomposite using stannous octoate, which showed excellent electrochemical performance as an anode material for lithium-ion batteries (Zhang, Jiang, & Wang, 2015).
3. Quantitative Analysis in Medical Applications
In the medical field, stannous dioctanoate is used for its biocompatible properties. Hubert et al. (2010) developed a method for determining stannic and stannous ions in tin octoate, used as a catalyst in the synthesis of polydimethylsiloxane (PDMS), a silicone rubber with medical applications (Hubert et al., 2010).
4. Use in Radiopharmaceuticals
In nuclear medicine, stannous compounds are employed as reducing agents for radiotracers. McBride, George, Kessler, and Shaw (1977) discussed the use of stannous salts, including stannous octoate, in radiopharmaceutical kits, highlighting their importance in quality assurance testing (McBride, George, Kessler, & Shaw, 1977).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
octanoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Sn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRVMZHTADUSY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent) | |
| Record name | Octanoic acid, tin(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10890550 | |
| Record name | Octanoic acid, tin(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannous dioctanoate | |
CAS RN |
1912-83-0 | |
| Record name | Octanoic acid, tin(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octanoic acid, tin(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin di(octanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B160868.png)


